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Compound of Interest

Compound Name: 2-(4-Chlorobenzoyl)pyridine

Cat. No.: B127602

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-
Chlorobenzoyl)pyridine, a significant chemical intermediate. The intended audience for this
document includes researchers, scientists, and professionals in the fields of drug development
and chemical synthesis. This guide presents available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols
and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for 2-(4-Chlorobenzoyl)pyridine (CAS No: 6318-51-0) are crucial for
its unambiguous identification and characterization. The following tables summarize the key
guantitative data obtained from *H NMR, 3C NMR, IR, and Mass Spectrometry.

Table 1: '"H NMR Spectroscopic Data
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Quantitative *H NMR data with specific chemical shifts, multiplicities, and coupling constants for
2-(4-Chlorobenzoyl)pyridine were not explicitly found in the provided search results. The
expected spectrum would show signals corresponding to the protons of the pyridine ring and
the chlorobenzoyl group.

« 13 1

Chemical Shift (8) ppm Assighment

Data not available in search results

Specific 13C NMR chemical shifts for 2-(4-Chlorobenzoyl)pyridine were not available in the
search results. The spectrum is expected to show signals for the carbonyl carbon, the carbons
of the pyridine ring, and the carbons of the chlorophenyl ring.

Table 3: Infrared (IR) SpectroscopicData

Wavenumber (cm~12) Intensity Assignment

C=0 (Aromatic Ketone)

~1670 Strong
Stretch
) C=C and C=N Ring Stretching
~1585, ~1470, ~1430 Medium-Strong o
(Pyridine)
~1090 Medium C-CI Stretch
~3100-3000 Medium-Weak Aromatic C-H Stretch

This table is based on typical absorption regions for the functional groups present in the
molecule. A specific peak list from an experimental spectrum was not found in the search
results.

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity Assighment
217/219 - [M]* (Molecular lon)
189 High [M-COJ*

139 High (Base Peak) [CeHaCICO]*

111 High [CeHaCI]*

78 Medium [CsHaN]*+

Data derived from PubChem, which lists the top three peaks as m/z 139, 189, and 111.[1] The
molecular ion is expected at m/z 217 and 219 due to the presence of the 3>Cl and 3’Cl isotopes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2-(4-Chlorobenzoyl)pyridine is dissolved
in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a clean, dry 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard
for chemical shift referencing (6 = 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, for instance, a 400 MHz instrument.

Data Acquisition: For *H NMR, a standard pulse sequence is used with a sufficient number of
scans to achieve a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse
sequence is typically employed to simplify the spectrum and enhance the signal of carbon
atoms.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,
and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per
million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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o Sample Preparation (KBr Pellet Method): A small amount of 2-(4-Chlorobenzoyl)pyridine
(1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr)
powder using an agate mortar and pestle. The homogenous mixture is then pressed into a
thin, transparent pellet using a hydraulic press.

 Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample
pellet is then placed in the sample holder, and the spectrum is acquired over a typical range
of 4000-400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 2-(4-Chlorobenzoyl)pyridine is prepared in a
volatile organic solvent such as dichloromethane or methanol.

e Instrumentation: The analysis is performed on a Gas Chromatograph (GC) coupled to a
Mass Spectrometer (MS) with an electron ionization (EI) source.

e GC Conditions: A suitable capillary column (e.g., a non-polar or medium-polarity column) is
used for the separation. The oven temperature is programmed to start at a lower
temperature and ramp up to a higher temperature to ensure good separation and elution of
the compound. Helium is typically used as the carrier gas.

e MS Conditions: The mass spectrometer is operated in the electron impact (EI) mode at a
standard ionization energy of 70 eV. The mass analyzer is set to scan a mass range that
includes the molecular weight of the compound (e.g., m/z 40-300).

» Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the
retention time of the compound. The mass spectrum corresponding to the GC peak is then
examined to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b127602?utm_src=pdf-body
https://www.benchchem.com/product/b127602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the logical workflow for the spectroscopic characterization of

2-(4-Chlorobenzoyl)pyridine.
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Spectroscopic analysis workflow for 2-(4-Chlorobenzoyl)pyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Chlorobenzoyl)pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127602#spectroscopic-data-of-2-4-chlorobenzoyl-
pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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